molecular formula C12H13NO2 B8475611 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

Cat. No. B8475611
M. Wt: 203.24 g/mol
InChI Key: FHTNPXAVWMVXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-3-oxo-pentanenitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO2/c1-15-12-4-2-3-10(9-12)5-6-11(14)7-8-13/h2-4,9H,5-7H2,1H3

InChI Key

FHTNPXAVWMVXNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetonitrile (3.36 ml, 64.25 mmol, 1 eq) was added to a slurry of sodium hydride (2.57 g dispersion in mineral oil, 64.25 mmol, 1 eq) in anhydrous 1,4-dioxane (50 ml) and the mixture was stirred at room temperature for 20 mins. Methyl 3-(3-methoxyphenyl)propanoate (10.4 g, 53.54 mmol, 1 eq) in 1,4-dioxane (25 ml) was added and the reaction was refluxed for 2 h. The reaction mixture was cooled and quenched with water. The residue was dissolved in 2M HCl and extracted into ethyl acetate. The organic layer was separated, washed with 2M HCl, water and brine and dried over magnesium sulphate. Evaporation under reduced pressure gave yield to a yellow oil, which was purified by silica column chromatography, eluting with a mixture of 0-50% ethyl acetate in hexanes. Fractions containing the product were combined and evaporated to leave 5-(3-methoxyphenyl)-3-oxo-pentanenitrile (5.37 g, 49% yield).
Quantity
3.36 mL
Type
reactant
Reaction Step One
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2.57 g
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reactant
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50 mL
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solvent
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10.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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